molecular formula C8H13O4P B3189898 Phosphonic acid, 2-furanyl-, diethyl ester CAS No. 36366-55-9

Phosphonic acid, 2-furanyl-, diethyl ester

Cat. No. B3189898
Key on ui cas rn: 36366-55-9
M. Wt: 204.16 g/mol
InChI Key: LLYXPVWKFUUYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563774B2

Procedure details

A solution of furan (1 mmole) in 1 mL diethyl ether was treated with N,N,N′N′-tetramethylethylenediamine (TMEDA) (1 mmole) and nBuLi (1.1 mmole) at −78° C. for 0.5 h. The resulting solution was cannulated into a solution of diethyl chlorophosphate (1.33 mmole) in I mL of diethyl ether at −60° C. and the reaction mixture allowed to rise to rt and stirred for another 16 h. Extraction and distillation at 75° C./0.2 mm produced diethyl 2-furanphosphonate as a clear oil.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.33 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.[P:11](Cl)([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])=[O:12]>C(OCC)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:11]([O:16][CH2:17][CH3:18])(=[O:12])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
O1C=CC=C1
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
1.1 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.33 mmol
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to rt
EXTRACTION
Type
EXTRACTION
Details
Extraction and distillation at 75° C./0.2 mm

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(=CC=C1)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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